2,5-Difluoro-DL-phenylalanine

Description

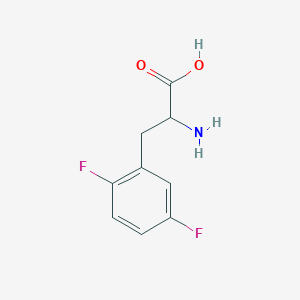

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2,5-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYQITHAFYELNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371795 | |

| Record name | 2,5-Difluoro-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32133-38-3 | |

| Record name | 2,5-Difluoro-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32133-38-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Difluoro-DL-phenylalanine: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoro-DL-phenylalanine is a synthetic, non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry, chemical biology, and drug development. The strategic incorporation of fluorine atoms onto the phenyl ring of phenylalanine imparts unique physicochemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound. Detailed experimental protocols for its synthesis, purification, and incorporation into peptides are provided, alongside a discussion of its expected biological effects and analytical characterization.

Chemical Structure and Identification

This compound is a racemic mixture of the D- and L-enantiomers of 2-amino-3-(2,5-difluorophenyl)propanoic acid. The presence of two fluorine atoms on the aromatic ring is a key structural feature that differentiates it from the endogenous amino acid, phenylalanine.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 32133-38-3[1] |

| Molecular Formula | C₉H₉F₂NO₂[1] |

| Molecular Weight | 201.17 g/mol [1] |

| SMILES | C1=CC(=C(C=C1F)CC(C(=O)O)N)F |

| InChI Key | YHYQITHAFYELNW-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Properties

The introduction of fluorine atoms significantly alters the physicochemical properties of the phenylalanine scaffold, influencing its polarity, lipophilicity, and metabolic stability.

Physical Properties

| Property | Value | Source |

| Melting Point | 252 °C | [2] |

| Flash Point | 137.8 ± 27.9 °C | [2] |

| Appearance | White to off-white powder | Inferred from similar compounds |

| Solubility | Poor aqueous solubility. Soluble in dilute mineral acids and alkali hydroxide solutions. Soluble in organic solvents like DMSO for stock solutions. | [3][4] |

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the α-proton, β-protons, and the aromatic protons. The aromatic region will show complex splitting patterns due to H-H and H-F coupling. |

| ¹³C NMR | Resonances for the carboxyl, α-carbon, β-carbon, and aromatic carbons. The aromatic carbon signals will be split due to C-F coupling. |

| ¹⁹F NMR | A sensitive probe for the local environment of the fluorine atoms. The two fluorine atoms are expected to show distinct chemical shifts, providing a powerful tool for studying conformational changes in peptides and proteins.[5][6][7] |

| FT-IR | Characteristic absorption bands for the amino group (N-H stretching and bending), the carboxyl group (C=O and O-H stretching), and the C-F bonds on the aromatic ring. |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ is expected at m/z 202.1. |

Synthesis and Purification

The most common method for the synthesis of this compound is the Erlenmeyer-Plöchl synthesis.

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Erlenmeyer-Plöchl Synthesis

Step 1: Azlactone Formation

-

In a round-bottom flask, combine 2,5-difluorobenzaldehyde (1 equivalent), N-acetylglycine (1.2 equivalents), and anhydrous sodium acetate (1 equivalent).

-

Add acetic anhydride (3 equivalents) to the mixture.

-

Heat the reaction mixture to 100-110°C with continuous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature.

-

Slowly add ethanol to precipitate the azlactone intermediate.

-

Collect the solid product by filtration, wash with cold ethanol, and then with water.

Step 2: Hydrolysis

-

Suspend the crude azlactone in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 4-6 hours. Monitor the hydrolysis by TLC.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with hydrochloric acid to a pH of approximately 5-6.

-

Collect the precipitated this compound by filtration.

-

Wash the solid product with cold water and a small amount of cold ethanol.

-

Dry the product under vacuum.

Purification Protocol: Recrystallization

-

Solvent Selection: A mixture of ethanol and water is a good starting point for recrystallization. The crude product should be soluble in the hot solvent mixture and sparingly soluble when cold.[8]

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

-

Induce Crystallization: While hot, add hot deionized water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[8]

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.[2]

Biological Properties and Applications in Drug Development

The unique properties of this compound make it a valuable tool in drug discovery and peptide design.

Metabolic Stability and Proteolytic Resistance

The strong carbon-fluorine bond enhances the metabolic stability of molecules containing this compound. Peptides incorporating this amino acid are expected to exhibit increased resistance to proteolytic degradation by enzymes such as proteasomes, leading to a longer in vivo half-life.[9]

Experimental Protocol: In Vitro Metabolic Stability Assay

-

Incubation: Incubate this compound or a peptide containing it with human liver microsomes (e.g., 1 mg/mL) in a phosphate buffer at 37°C.[10][11]

-

Cofactor: Initiate the metabolic reaction by adding NADPH.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile.

-

Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Enzyme Inhibition

Due to its structural similarity to phenylalanine, this compound is predicted to act as a competitive inhibitor of enzymes that process phenylalanine, such as phenylalanine hydroxylase (PAH).[8][12] This enzyme is crucial for the metabolism of phenylalanine to tyrosine.[13]

Experimental Protocol: Phenylalanine Hydroxylase (PAH) Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing purified PAH enzyme, the cofactor tetrahydrobiopterin (BH4), and a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Initiation: Start the reaction by adding the substrate, L-phenylalanine.

-

Incubation: Incubate at 37°C for a defined period.

-

Termination: Stop the reaction, for example, by adding perchloric acid.

-

Analysis: Quantify the amount of tyrosine produced, typically by HPLC with fluorescence detection.

-

Data Analysis: Determine the inhibition constant (Ki) by analyzing the reaction rates at different substrate and inhibitor concentrations.[12]

Signaling Pathway Modulation

Amino acids are known to regulate cell growth and proliferation through the mTOR (mechanistic Target of Rapamycin) signaling pathway.[14][15] Phenylalanine, in particular, can influence mTORC1 activity.[16][17] It is hypothesized that as a phenylalanine analog, this compound could potentially modulate this pathway.

Caption: Postulated interaction of this compound with the mTOR signaling pathway.

Incorporation into Peptides

This compound can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. This allows for the creation of novel peptides with altered biological activities and stabilities.[18]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Cycle

-

Resin Preparation: Start with a suitable resin (e.g., Rink amide resin) and perform Fmoc deprotection using 20% piperidine in DMF.

-

Amino Acid Activation: Activate Fmoc-2,5-Difluoro-DL-phenylalanine (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and an activator base like DIPEA (6 equivalents) in DMF.

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.[18]

Conclusion

This compound is a versatile building block for the development of novel peptides and small molecule therapeutics. Its unique structural and chemical properties, primarily stemming from the presence of two fluorine atoms, offer advantages in terms of metabolic stability, potential for enzyme inhibition, and utility as a spectroscopic probe. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, purify, and utilize this compound in their drug discovery and development efforts. Further quantitative studies on its biological activities will undoubtedly expand its applications in creating next-generation therapeutic agents.

References

- 1. Item - Half-life in Human Liver Microsomes S9 Fraction of Representative Compounds 3a, 5a, 6a, 14a, 17a, 20a, 25a and 25. - Public Library of Science - Figshare [plos.figshare.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. benchchem.com [benchchem.com]

- 9. reddit.com [reddit.com]

- 10. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nutrient Regulation of the mTOR Complex 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synergistic Role of Amino Acids in Enhancing mTOR Activation Through Lysosome Positioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phenylalanine Regulates Milk Protein Synthesis via LAT1–mTOR Signaling Pathways in Bovine Mammary Epithelial Cells [mdpi.com]

- 18. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,5-Difluoro-DL-phenylalanine

This technical guide provides an in-depth overview of the synthesis, purification, and characterization of 2,5-Difluoro-DL-phenylalanine, a fluorinated analog of the essential amino acid phenylalanine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the preparation and analysis of this compound.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Erlenmeyer-Plöchl synthesis. This method involves a two-step process: the formation of an azalactone intermediate followed by its hydrolysis to yield the desired amino acid.

Experimental Protocol: Erlenmeyer-Plöchl Synthesis

Step 1: Synthesis of 4-(2,5-difluorobenzylidene)-2-methyloxazol-5(4H)-one (Azalactone Intermediate)

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,5-difluorobenzaldehyde (1 equivalent), N-acetylglycine (1 equivalent), and anhydrous sodium acetate (1 equivalent).

-

Add acetic anhydride (3 equivalents) to the mixture.

-

Heat the reaction mixture to 100-110°C with continuous stirring for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add ethanol to the cooled mixture to precipitate the azalactone.

-

Collect the solid product by filtration, wash with cold ethanol, and then with water to remove any unreacted starting materials and sodium acetate.

-

Dry the crude azalactone under vacuum.

Step 2: Hydrolysis of the Azalactone to this compound

-

Suspend the crude azalactone in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 4-6 hours. Monitor the hydrolysis by TLC.

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 5-6.

-

The precipitated this compound should be collected by filtration.

-

Wash the solid product with cold water followed by a small amount of cold ethanol.

-

Dry the final product under vacuum.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Purification

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Experimental Protocol: Recrystallization

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If colored impurities are present, add a small amount of activated charcoal and heat for a short period.

-

Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

-

Slowly add hot deionized water to the filtrate until it becomes slightly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₉F₂NO₂[1] |

| Molecular Weight | 201.17 g/mol [1] |

| Appearance | White to off-white crystalline powder |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of the synthesized compound.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| α-H | 3.9 - 4.2 | dd |

| β-H | 3.0 - 3.3 | m |

| Aromatic-H | 6.9 - 7.2 | m |

| ¹³C NMR | ||

| C=O | ~175 | s |

| C-F (Ar) | 155 - 160 | d |

| C-H (Ar) | 115 - 125 | d |

| C-C (Ar) | 120 - 130 | d |

| α-C | ~55 | s |

| β-C | ~37 | s |

| ¹⁹F NMR | -115 to -125 | m |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Predicted Mass Spectrometry Data

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI+ | 202.06 | 185.06 (-NH₃), 156.05 (-COOH), 127.04 (fluorobenzyl cation) |

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized compound.

Table 4: Typical HPLC Parameters

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Retention Time | 5 - 10 minutes (highly dependent on the specific column and gradient) |

Biological Context: Potential Inhibition of Phenylalanine-related Pathways

Fluorinated amino acids like this compound are known to act as mimics of their natural counterparts and can function as competitive inhibitors of enzymes involved in their metabolic pathways. One such key enzyme is phenylalanine hydroxylase (PAH), which catalyzes the conversion of phenylalanine to tyrosine.[2][3] Inhibition of this enzyme can have significant biological consequences.

Furthermore, amino acids are crucial signaling molecules that regulate cell growth and proliferation, partly through the mammalian target of rapamycin (mTOR) signaling pathway.[4][5][6] Amino acid analogs can potentially interfere with this pathway.

Diagram of a Potential Signaling Pathway Interaction:

Caption: Potential interactions of this compound.

Disclaimer: The quantitative data presented in the tables for the characterization of this compound are predicted values based on the analysis of similar compounds and general principles of spectroscopy and chromatography. Experimental values may vary depending on the specific conditions and instrumentation used.

References

- 1. This compound | CAS: 32133-38-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 2,5-Difluoro-DL-phenylalanine

An In-depth Technical Guide on the Biological Activity of 2,5-Difluoro-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorinated amino acids, particularly derivatives of phenylalanine, have garnered significant interest due to the unique physicochemical characteristics that fluorine imparts. The introduction of fluorine can modulate acidity, basicity, hydrophobicity, and metabolic stability, which in turn can influence the biological activity of peptides and proteins into which they are incorporated.[1][2]

This technical guide provides a comprehensive overview of the predicted . While direct experimental data for this specific isomer is limited in publicly available literature, this document extrapolates its likely biological effects based on the well-documented activities of other fluorinated phenylalanine analogs. The guide covers potential mechanisms of action, detailed experimental protocols for assessing its biological activity, and relevant signaling pathways.

Physicochemical and Predicted Biological Properties

The introduction of two fluorine atoms onto the phenyl ring of phenylalanine at the 2 and 5 positions is expected to significantly alter its properties compared to the natural L-phenylalanine.

Table 1: Physicochemical and Predicted Metabolic Properties

| Property | L-Phenylalanine | This compound (Predicted/Inferred) |

| Molar Mass | 165.19 g/mol | ~201.17 g/mol |

| Structure | Natural, essential amino acid | Synthetic, racemic mixture (DL) |

| Metabolic Fate | Incorporated into proteins; precursor for tyrosine, dopamine, norepinephrine, epinephrine.[3] | Likely acts as a competitive inhibitor of phenylalanine-metabolizing enzymes; potential for incorporation into proteins, leading to altered protein structure and function.[1] |

| Key Physicochemical Impact of Fluorination | - | Increased lipophilicity and metabolic stability due to the strong carbon-fluorine bond.[2] Altered electronic properties of the aromatic ring.[2] |

Potential Biological Activities

Based on studies of other fluorinated phenylalanine analogs, this compound is predicted to exhibit several biological activities, including enzyme inhibition, incorporation into proteins, and cytotoxicity.

Enzyme Inhibition

This compound, due to its structural similarity to L-phenylalanine, is expected to act as a competitive inhibitor of enzymes that metabolize phenylalanine, most notably phenylalanine hydroxylase (PAH).[1] PAH catalyzes the conversion of phenylalanine to tyrosine, a rate-limiting step in phenylalanine catabolism and the biosynthesis of catecholamines.[4] Inhibition of PAH would block this conversion, potentially leading to a buildup of phenylalanine and a deficiency in downstream products.

Table 2: Predicted Enzyme Inhibition Data

| Enzyme | Inhibitor | IC50 / Ki (Predicted/Inferred) | Type of Inhibition (Predicted) |

| Phenylalanine Hydroxylase (PAH) | This compound | To be determined experimentally | Competitive |

Incorporation into Proteins

Fluorinated phenylalanines can be incorporated into proteins, which can confer advantageous biophysical, chemical, and biological properties.[1] This incorporation can enhance protein stability and has been studied in the context of therapeutic vaccines and enzymes.[1] The extent to which this compound is incorporated into proteins in place of natural phenylalanine would need to be determined experimentally. Such incorporation could alter protein folding, stability, and function due to the modified electronic and steric properties of the difluorinated aromatic ring.[1][2]

Cytotoxicity

The incorporation of unnatural amino acids into proteins or the inhibition of essential metabolic pathways can lead to cytotoxic effects. The potential cytotoxicity of this compound would be an important parameter to evaluate for any potential therapeutic application. The half-maximal inhibitory concentration (IC50) against various cell lines is a standard measure of cytotoxicity.

Table 3: Predicted Cytotoxicity Data

| Cell Line | Compound | IC50 (Predicted/Inferred) |

| e.g., HeLa, HepG2 | This compound | To be determined experimentally |

Relevant Signaling Pathways

The biological effects of this compound are likely to be mediated through its interaction with key metabolic and signaling pathways that involve L-phenylalanine.

Phenylalanine Metabolism

The primary metabolic pathway for L-phenylalanine involves its conversion to L-tyrosine by phenylalanine hydroxylase. Tyrosine is then a precursor for the synthesis of important neurotransmitters.[3] this compound is expected to interfere with this pathway.

Caption: Predicted inhibition of the Phenylalanine metabolism pathway by this compound.

Amino Acid Sensing and mTOR Pathway

Amino acids, including phenylalanine, are known to activate the mTORC1 complex, a central regulator of cell growth and protein synthesis.[5] It is plausible that as a phenylalanine analog, this compound could interfere with the normal amino acid sensing mechanisms of the cell, potentially acting as an antagonist and inhibiting protein synthesis.

Caption: Potential interference of this compound with the amino acid sensing mTOR pathway.

Experimental Protocols

To empirically determine the , the following experimental protocols are recommended.

Phenylalanine Hydroxylase (PAH) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on PAH activity.

Materials:

-

Recombinant Phenylalanine Hydroxylase (PAH)

-

L-Phenylalanine (substrate)

-

This compound (test inhibitor)

-

NADH

-

Dihydropteridine Reductase (DHPR)

-

6,7-dimethyl-5,6,7,8-tetrahydropterin (DMPH4) or Tetrahydrobiopterin (BH4)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

A constant concentration of L-Phenylalanine (e.g., at its Km value).

-

Varying concentrations of this compound.

-

NADH

-

DHPR

-

DMPH4 or BH4

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding a fixed concentration of PAH to each well.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Assessment of Protein Incorporation

This protocol describes a method to determine if this compound is incorporated into newly synthesized proteins.

Materials:

-

Cell line of interest (e.g., HEK293)

-

Cell culture medium deficient in phenylalanine

-

Dialyzed fetal bovine serum (FBS)

-

L-Phenylalanine

-

This compound

-

Radio-labeled amino acid (e.g., ³H-Leucine)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Culture cells in complete medium to ~80% confluency.

-

Wash the cells with phosphate-buffered saline (PBS) and then incubate in phenylalanine-free medium supplemented with dialyzed FBS for 1-2 hours to deplete intracellular phenylalanine stores.

-

Replace the medium with phenylalanine-free medium containing either L-phenylalanine (control) or this compound at various concentrations.

-

Add a radio-labeled amino acid (e.g., ³H-Leucine) to all wells to monitor general protein synthesis.

-

Incubate the cells for a defined period (e.g., 4, 8, or 24 hours).

-

Wash the cells with cold PBS and then lyse the cells.

-

Precipitate the proteins from the cell lysate using cold TCA.

-

Wash the protein pellet with ethanol to remove unincorporated amino acids.

-

Dissolve the protein pellet and measure the radioactivity using a scintillation counter. A decrease in radioactivity in the presence of this compound may indicate its incorporation is less efficient than L-phenylalanine or that it is inhibiting overall protein synthesis.

-

Further analysis by mass spectrometry of isolated proteins can definitively identify the incorporation of this compound.

Cytotoxicity (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound.[6][7][8]

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert MTT to formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Caption: A generalized experimental workflow for characterizing the .

Conclusion

While direct experimental data on this compound is not extensively available, a comprehensive understanding of its potential biological activities can be inferred from the behavior of other fluorinated phenylalanine analogs. It is predicted to act as a competitive inhibitor of phenylalanine-metabolizing enzymes, has the potential for incorporation into proteins, and may exhibit cytotoxicity. The experimental protocols detailed in this guide provide a robust framework for the empirical investigation of these predicted activities. Further research is essential to fully elucidate the biological profile of this compound and to determine its potential as a tool for chemical biology or as a lead compound in drug discovery.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Phenylalanine - Wikipedia [en.wikipedia.org]

- 4. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Molecular Behavior of 2,5-Difluoro-DL-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential mechanisms of action of 2,5-Difluoro-DL-phenylalanine in biological systems. While direct research on this specific molecule is limited, this document synthesizes information from studies on analogous fluorinated amino acids to infer its likely biological behavior. The primary hypothesized mechanisms include its incorporation into proteins, leading to altered function, and its potential role as a competitive enzyme inhibitor. This guide offers a foundational understanding for researchers and professionals in drug development, highlighting the versatile properties imparted by fluorine substitution in amino acids.

Introduction

This compound is a synthetic amino acid, a derivative of phenylalanine, where two hydrogen atoms on the phenyl ring have been replaced by fluorine atoms. This substitution significantly alters the electronic properties of the aromatic side chain, influencing its interactions within a biological milieu. The introduction of fluorine, the most electronegative element, can modulate a molecule's acidity, basicity, hydrophobicity, and conformation.[1][2] Consequently, fluorinated amino acids have garnered considerable interest in pharmaceutical research for their potential to enhance the stability, binding affinity, and overall efficacy of peptides and proteins.[1][2] Although this compound is primarily utilized as a synthetic precursor for more complex molecules, such as Dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type II diabetes, understanding its intrinsic biological activity is crucial for leveraging its full potential in drug design.[1][2]

Hypothesized Mechanisms of Action

Based on the known behavior of fluorinated amino acids, two primary mechanisms of action for this compound in biological systems are proposed:

-

Incorporation into Polypeptide Chains: As an analog of phenylalanine, it is plausible that this compound can be recognized by the cellular translational machinery and incorporated into proteins.

-

Direct Enzyme Inhibition: The structural similarity to phenylalanine suggests that this compound may act as a competitive inhibitor for enzymes that utilize phenylalanine as a substrate.

Protein Incorporation and Alteration of Function

The replacement of phenylalanine with its 2,5-difluoro analog during protein synthesis can lead to significant changes in protein structure and function. The highly electronegative fluorine atoms can alter intramolecular and intermolecular interactions, such as hydrogen bonding and cation-π interactions, which are critical for protein folding and stability.[2] This could result in proteins with enhanced thermal stability, altered enzymatic activity, or modified binding affinities for their substrates or interaction partners.[2]

Competitive Enzyme Inhibition

This compound may compete with endogenous phenylalanine for the active site of various enzymes. A key example is its role as a building block for DPP-4 inhibitors.[2] While the final drug product is a more complex molecule, the difluorophenylalanine moiety is a critical component for its inhibitory activity. It is therefore conceivable that this compound itself possesses some level of inhibitory activity against enzymes that recognize phenylalanine.

Quantitative Data

| Parameter | Description | Relevance to Mechanism of Action | Status for this compound |

| IC50 (Half-maximal inhibitory concentration) | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Quantifies the potency of enzyme inhibition. | Data not available |

| Ki (Inhibition constant) | The dissociation constant of the enzyme-inhibitor complex. A lower Ki indicates a higher affinity of the inhibitor for the enzyme. | Provides a thermodynamic measure of the inhibitor's binding affinity. | Data not available |

| Incorporation Efficiency | The percentage of a specific amino acid in a protein that is replaced by its analog. | Determines the extent to which the analog is incorporated into proteins. | Data not available |

| Melting Temperature (Tm) Shift | The change in the melting temperature of a protein upon incorporation of the amino acid analog. | Indicates the effect of the analog on protein stability. | Data not available |

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of biochemical and cell-based assays are required. The following are detailed methodologies for key experiments.

Protocol for Assessing Protein Incorporation

Objective: To determine if this compound is incorporated into proteins in a cellular model.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T cells) in a phenylalanine-free medium supplemented with a known concentration of this compound.

-

Protein Extraction: After a defined incubation period, harvest the cells and extract total protein using a suitable lysis buffer.

-

Protein Digestion: Digest the extracted proteins into smaller peptides using a protease such as trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the mass spectrometry data for peptides containing this compound, identified by its unique mass-to-charge ratio.

Protocol for Enzyme Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on a specific enzyme (e.g., Phenylalanine Hydroxylase).

Methodology:

-

Enzyme and Substrate Preparation: Prepare a solution of the purified enzyme and its natural substrate (L-phenylalanine).

-

Inhibitor Preparation: Prepare a series of dilutions of this compound.

-

Reaction Initiation: In a multi-well plate, combine the enzyme, substrate, and varying concentrations of the inhibitor.

-

Kinetic Measurement: Monitor the rate of the enzymatic reaction over time using a suitable detection method (e.g., spectrophotometry or fluorometry).

-

Data Analysis: Plot the reaction rates against the inhibitor concentrations and fit the data to an appropriate model (e.g., Michaelis-Menten kinetics) to determine the IC50 and Ki values.

Visualizations

Signaling Pathways and Conceptual Relationships

Caption: Hypothesized mechanisms of action for this compound.

Experimental Workflows

Caption: Workflow for detecting protein incorporation of this compound.

Caption: Workflow for determining the enzyme inhibitory potential of this compound.

Conclusion and Future Directions

While this compound is predominantly recognized as a valuable synthetic intermediate, its potential intrinsic biological activities should not be overlooked. The principles of fluorine's effects on molecular properties suggest that this compound could modulate biological systems through protein incorporation and enzyme inhibition. The lack of direct experimental evidence presents a clear opportunity for future research. Elucidating the specific molecular targets and quantifying the biological effects of this compound will be crucial for a comprehensive understanding of its pharmacological profile and could unveil new applications in drug discovery and chemical biology. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for such investigations.

References

2,5-Difluoro-DL-phenylalanine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Introduction

The strategic incorporation of fluorine into amino acids and other bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[3] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to increased metabolic stability by blocking sites of oxidative metabolism.[4] Furthermore, fluorination can modulate a compound's acidity, basicity, and conformational preferences, which can in turn influence its interaction with protein targets.[2]

Understanding the solubility and stability of 2,5-Difluoro-DL-phenylalanine is a prerequisite for its effective use in research and drug development. Solubility impacts its formulation for in vitro and in vivo studies, while stability data is crucial for determining its shelf-life and identifying potential degradation products that could affect its activity or toxicity. This guide details the standard procedures for generating this critical information.

Physicochemical Properties of Fluorinated Phenylalanine Analogues

The introduction of fluorine atoms onto the phenyl ring of phenylalanine is known to increase its lipophilicity.[1] This can have a profound effect on the molecule's solubility in various solvents. While non-fluorinated phenylalanine has some water solubility, its fluorinated counterparts may exhibit different profiles. For instance, the related compound L-4-Fluorophenylalanine is reported to be soluble in water and 0.5M HCl, as well as in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[5][6] It is therefore anticipated that this compound will also demonstrate solubility in a range of polar and non-polar organic solvents.

The C-F bond is significantly stronger than a C-H bond, which generally imparts enhanced metabolic stability to fluorinated compounds.[1] This suggests that this compound may be more resistant to enzymatic degradation compared to native phenylalanine.

Solubility Assessment

A thorough understanding of the solubility of this compound in various solvents and aqueous buffer systems is essential for its application in experimental assays and for the development of suitable formulations.

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility of this compound can be determined using the isothermal shake-flask method, a widely accepted technique.

Materials:

-

This compound

-

A range of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, DMSO, Acetonitrile)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical method

Procedure:

-

An excess amount of this compound is added to a known volume of each test solvent in a sealed vial.

-

The vials are placed on an orbital shaker and agitated at a constant temperature (e.g., 25°C and 37°C) until equilibrium is reached (typically 24-48 hours).

-

The resulting suspensions are centrifuged to pellet the undissolved solid.

-

Aliquots of the supernatant are carefully removed and diluted with a suitable solvent.

-

The concentration of this compound in the diluted supernatant is determined by a validated analytical method, such as HPLC-UV.

-

The experiment is performed in triplicate for each solvent system.

Data Presentation: Solubility Data

The results of the solubility studies should be summarized in a clear and concise table.

| Solvent/Buffer System | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Purified Water | 25 | [Data] | [Data] |

| PBS (pH 7.4) | 25 | [Data] | [Data] |

| 0.1 N HCl | 25 | [Data] | [Data] |

| 0.1 N NaOH | 25 | [Data] | [Data] |

| Ethanol | 25 | [Data] | [Data] |

| Methanol | 25 | [Data] | [Data] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Data] | [Data] |

| Acetonitrile | 25 | [Data] | [Data] |

| Purified Water | 37 | [Data] | [Data] |

| PBS (pH 7.4) | 37 | [Data] | [Data] |

Stability Assessment

Stability testing is performed to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify likely degradation products and to develop stability-indicating analytical methods.[7][8]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies involve exposing a solution of this compound to stress conditions that are more severe than accelerated stability testing conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated photostability chamber

-

Calibrated temperature-controlled ovens

-

Validated stability-indicating HPLC method (e.g., with a photodiode array detector or mass spectrometer)

Procedure:

-

Acid Hydrolysis: A solution of this compound is prepared in a suitable solvent and mixed with an equal volume of 0.1 N HCl. The solution is incubated at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Samples are taken at various time points, neutralized, and analyzed.

-

Base Hydrolysis: A solution of the compound is mixed with an equal volume of 0.1 N NaOH and incubated under similar conditions as the acid hydrolysis study. Samples are taken, neutralized, and analyzed.

-

Oxidative Degradation: A solution of the compound is treated with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and kept at room temperature for a defined period. Samples are analyzed at various time points.

-

Thermal Degradation: The solid compound and a solution of the compound are exposed to high temperatures (e.g., 80°C) for an extended period. Samples are analyzed to assess degradation.

-

Photostability: The solid compound and a solution of the compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. Samples are analyzed for degradation.

A validated stability-indicating HPLC method is crucial for these studies to separate the parent compound from any degradation products.

Data Presentation: Stability Data

The results from the forced degradation studies should be tabulated to show the extent of degradation and the formation of impurities.

| Stress Condition | Time (hours) | Assay of this compound (%) | Major Degradation Product(s) (% Peak Area) |

| 0.1 N HCl (60°C) | 0 | 100 | - |

| 8 | [Data] | [Data] | |

| 24 | [Data] | [Data] | |

| 0.1 N NaOH (60°C) | 0 | 100 | - |

| 8 | [Data] | [Data] | |

| 24 | [Data] | [Data] | |

| 3% H₂O₂ (RT) | 0 | 100 | - |

| 8 | [Data] | [Data] | |

| 24 | [Data] | [Data] | |

| Thermal (80°C, Solid) | 0 | 100 | - |

| 24 | [Data] | [Data] | |

| 72 | [Data] | [Data] | |

| Photostability (ICH Q1B) | - | [Data] | [Data] |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel amino acid analogue like this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]

- 6. L-4-Fluorophenylalanine CAS#: 1132-68-9 [m.chemicalbook.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. biopharmaspec.com [biopharmaspec.com]

Unveiling the Structural Nuances: A Technical Guide to the Prospective Crystal Structure Analysis of 2,5-Difluoro-DL-phenylalanine

Predicted Molecular Geometry

The introduction of fluorine atoms onto the phenyl ring is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its metabolic stability and binding affinity. In 2,5-Difluoro-DL-phenylalanine, the fluorine atoms are expected to influence the electron distribution and conformation of the side chain. Based on known effects of fluorination, the following changes to the molecular geometry compared to native phenylalanine can be anticipated.

| Molecular Parameter | Predicted Value/Effect |

| C-F Bond Length | Approximately 1.35 Å |

| Aromatic C-C Bond Lengths | Slight shortening of C-C bonds adjacent to C-F bonds |

| C-C-F Bond Angle | Approximately 120° |

| Aromatic Ring Geometry | Minor deviations from the ideal 120° C-C-C angles of a perfect hexagon |

Experimental Protocols

The determination of the crystal structure of this compound would follow a well-established workflow in X-ray crystallography.

1. Synthesis

The synthesis of this compound can be achieved through several established routes for fluorinated amino acids. One common approach is the alkylation of a glycine equivalent using a fluorinated benzyl halide. For instance, the Schöllkopf reagent can be alkylated with 2,5-difluorobenzyl bromide, followed by acidic hydrolysis to yield the desired amino acid.[1] Another method involves the use of a chiral auxiliary to introduce the desired stereochemistry.[1]

2. Crystallization

Obtaining single crystals of sufficient size and quality is a critical step. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques. A variety of solvents and solvent mixtures would be screened to find the optimal conditions for crystal growth. The process typically involves:

-

Dissolving the synthesized this compound in a suitable solvent (e.g., water, ethanol, or a mixture) to create a saturated or near-saturated solution.

-

Allowing the solvent to evaporate slowly at a controlled temperature, leading to the gradual formation of crystals.

-

Alternatively, in vapor diffusion, a droplet of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant, inducing crystallization.

3. X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer and exposed to a focused beam of X-rays, typically from a synchrotron source for higher brightness and resolution.[2] The crystal diffracts the X-rays in a specific pattern, which is recorded on a detector.[3] The data collection process involves rotating the crystal to capture diffraction spots from all possible orientations.

4. Structure Solution and Refinement

The collected diffraction data is then processed to determine the electron density map of the molecule. From this map, the positions of the individual atoms can be determined. This initial model is then refined using computational methods to best fit the experimental data, resulting in a detailed three-dimensional structure of the molecule in the crystal lattice.

Visualizing the Workflow

The logical flow from the initial synthesis to the final structural analysis is a critical pathway in chemical and pharmaceutical research. The following diagram illustrates this general experimental workflow.

Caption: General experimental workflow for crystal structure analysis.

This guide provides a foundational understanding of the processes involved in determining the crystal structure of this compound. While the specific structural data remains to be elucidated through dedicated experimental work, the methodologies outlined here represent the current state-of-the-art in the field and provide a clear roadmap for future research in this area. The insights gained from such a study would be invaluable for the rational design of novel therapeutics and a deeper understanding of the structure-activity relationships of fluorinated biomolecules.

References

The Fluorinated Advantage: A Technical Guide to Fluorine Substitution in Phenylalanine for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into phenylalanine has emerged as a powerful tool in medicinal chemistry and peptide design. This in-depth technical guide explores the profound effects of fluorine substitution on the physicochemical properties, structure, and biological activity of phenylalanine-containing peptides and proteins. By leveraging the unique properties of fluorine, researchers can engineer molecules with enhanced metabolic stability, improved binding affinity, and tailored functionalities, paving the way for the development of next-generation therapeutics.

Physicochemical Impact of Fluorine Substitution

The introduction of fluorine, the most electronegative element, into the phenyl ring of phenylalanine induces significant changes in its electronic and steric properties. These alterations, though subtle in terms of size, have a cascading effect on the molecule's overall behavior.[1][2]

Electronic Effects: pKa and Acidity

Fluorine's strong electron-withdrawing nature alters the electron density of the aromatic ring, which in turn influences the acidity of nearby functional groups.[3] This effect can be quantified by changes in the pKa values of the amino and carboxylic acid moieties. The inductive effect of fluorine generally leads to a decrease in the pKa of the amino group, making it more acidic.[2] The magnitude of this effect is dependent on the position and number of fluorine substituents, a relationship that can be correlated with Hammett constants (σ), which quantify the electron-donating or -withdrawing properties of substituents on an aromatic ring.

Table 1: Physicochemical Properties of Fluorinated Phenylalanine Analogs

| Compound | pKa (α-NH3+) | Hammett Constant (σp) | logP |

| L-Phenylalanine | ~9.1 | 0.00 | ~1.4 |

| 4-Fluoro-L-phenylalanine | ~8.8 | +0.06 | ~1.6 |

| 3-Fluoro-L-phenylalanine | ~8.7 | +0.34 | ~1.6 |

| 2-Fluoro-L-phenylalanine | ~8.6 | +0.28 | ~1.6 |

| 3,5-Difluoro-L-phenylalanine | ~8.4 | +0.68 (sum of σm) | ~1.9 |

| 2,3,4,5,6-Pentafluoro-L-phenylalanine | <8.0 | +1.5 (sum of σ) | ~2.8 |

Note: pKa and logP values are approximate and can vary depending on the experimental conditions. Hammett constants are for the corresponding substituent on a benzoic acid.

Lipophilicity

A key consequence of fluorine substitution is the modulation of lipophilicity, a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). The replacement of hydrogen with fluorine generally increases the lipophilicity of the molecule, as measured by the partition coefficient (logP). This is attributed to the hydrophobic nature of the C-F bond.[3] This enhanced lipophilicity can improve a peptide's ability to cross cellular membranes, a significant hurdle in drug delivery.

Structural and Conformational Effects

The introduction of fluorine can impose conformational constraints on peptides and proteins, influencing their secondary structure and overall topology. These steric and electronic effects can alter the preferred dihedral angles of the peptide backbone and the side-chain rotamer populations.[4] Such conformational biases can be exploited to pre-organize a peptide into a bioactive conformation, thereby enhancing its binding affinity for a target receptor.

Impact on Biological Activity and Stability

The modifications to phenylalanine's properties through fluorination translate into significant changes in the biological activity and stability of peptides and proteins.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating fluorinated phenylalanine is the enhancement of metabolic stability.[5] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by proteases that typically recognize and degrade peptides containing natural aromatic amino acids like phenylalanine.[6] This increased resistance to proteolysis leads to a longer plasma half-life, a crucial factor for improving the therapeutic efficacy of peptide-based drugs.

Table 2: Comparative Enzymatic Stability of Peptides

| Peptide Sequence | Modification | Enzyme | Incubation Time (hours) | % Peptide Remaining | Reference |

| Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂ | Native Phenylalanine | α-Chymotrypsin | 2 | ~1% | [6] |

| Ac-Ala-Ala-Pro-(2-F-Phe) -Ala-Ala-NH₂ | 2-Fluorophenylalanine | α-Chymotrypsin | 2 | >80% | [6] |

Modulated Receptor Binding Affinity

The altered electronic and conformational properties of fluorinated phenylalanine can significantly impact a peptide's binding affinity (Ki) for its target receptor. The redistribution of electron density in the aromatic ring can affect crucial non-covalent interactions within the binding pocket, such as cation-π and π-π stacking.[1] Depending on the specific interactions, fluorination can either enhance or decrease binding affinity. For instance, in the case of the dimeric opioid peptide Biphalin, substitution of phenylalanine with 4-fluorophenylalanine leads to a substantial increase in affinity for both μ- and δ-opioid receptors.[1]

Table 3: Comparative Binding Affinity of Biphalin Analogs

| Compound | μ-Opioid Receptor Binding (Ki, nM) | δ-Opioid Receptor Binding (Ki, nM) | Reference |

| Native Biphalin (with Phe) | 0.51 | 12.8 | [1] |

| 4-F-Phe Biphalin | 0.09 | 0.11 | [1] |

Experimental Protocols

Synthesis of Fmoc-Protected Fluorophenylalanine

The synthesis of fluorinated phenylalanine analogs is a prerequisite for their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). A common method for the synthesis of 3,5-Difluoro-DL-phenylalanine is the Erlenmeyer-Plöchl synthesis.[7]

Protocol: Synthesis of 3,5-Difluoro-DL-phenylalanine

-

Azalactone Formation: In a round-bottom flask, combine 3,5-difluorobenzaldehyde (1 eq.), hippuric acid (1 eq.), and anhydrous sodium acetate (1 eq.). Add acetic anhydride (3 eq.) to the mixture. Heat the reaction mixture to 100-110°C with constant stirring for 2-3 hours. Allow the mixture to cool to room temperature. Add cold ethanol to precipitate the azalactone intermediate. Collect the solid by filtration and wash with cold ethanol and then water.

-

Hydrolysis: Suspend the crude azalactone in a solution of sodium hydroxide. Heat the mixture to reflux for 4-6 hours until the solid dissolves. Cool the reaction mixture to room temperature.

-

Purification: Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 5-6. Collect the precipitated 3,5-Difluoro-DL-phenylalanine by filtration. Wash the solid product with cold water and then a small amount of cold ethanol. Dry the final product under vacuum.[7]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected fluorophenylalanine can be readily incorporated into peptide sequences using standard SPPS protocols.

Protocol: Manual Fmoc-SPPS of a 4-Fluorophenylalanine-Containing Peptide

-

Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: In a separate tube, pre-activate the Fmoc-amino acid (including Fmoc-4-F-Phe-OH) (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF. Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final coupling and deprotection steps, cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Assessment of Metabolic Stability

The metabolic stability of peptides containing fluorinated phenylalanine can be assessed in vitro using human serum or plasma.

Protocol: In Vitro Peptide Stability Assay in Human Serum

-

Preparation: Prepare a stock solution of the test peptide in a suitable buffer.

-

Incubation: Incubate the peptide solution with 50% (v/v) human serum at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.

-

Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., 10% trifluoroacetic acid).

-

Analysis: Analyze the amount of remaining intact peptide at each time point using RP-HPLC.

-

Data Analysis: Plot the percentage of intact peptide versus time and fit the data to an exponential decay model to determine the peptide's half-life (t½).

Visualization of Pathways and Workflows

Signaling Pathway: Opioid Receptor Activation

Peptides containing fluorinated phenylalanine, such as the biphalin analog, can act as potent agonists for G-protein coupled receptors (GPCRs) like the μ- and δ-opioid receptors. Upon binding, these peptides trigger a signaling cascade that leads to various cellular responses, including analgesia.

Experimental Workflow: Preclinical Peptide Drug Development

The development of a peptide therapeutic involves a multi-stage process, from initial screening to preclinical studies, to ensure its efficacy and safety before entering clinical trials.

Conclusion

The substitution of phenylalanine with its fluorinated analogs is a versatile and powerful strategy in modern drug discovery and protein engineering. The unique physicochemical properties imparted by fluorine can lead to significant improvements in metabolic stability, receptor binding affinity, and conformational control. This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental methodologies associated with the use of fluorinated phenylalanine. By understanding and applying these concepts, researchers can unlock new possibilities in the design and development of novel peptide-based therapeutics with enhanced efficacy and drug-like properties.

References

Exploring the Conformational Preferences of 2,5-Difluoro-DL-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acids is a powerful tool in medicinal chemistry and drug design. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong C-F bonds, can significantly influence the conformational preferences, metabolic stability, and binding affinity of peptides and proteins. This technical guide provides an in-depth exploration of the conformational preferences of 2,5-Difluoro-DL-phenylalanine, a fluorinated analog of phenylalanine.

Predicted Conformational Preferences of this compound

The conformation of phenylalanine is primarily defined by the dihedral angles of its backbone (φ, ψ) and its side chain (χ1, χ2). The introduction of two fluorine atoms at the 2 and 5 positions of the phenyl ring is expected to modulate these preferences through a combination of steric and stereoelectronic effects.

Stereoelectronic Effects of Fluorine Substitution:

Fluorine's high electronegativity introduces significant electronic perturbations. The C-F bond is highly polarized, creating a dipole moment. Furthermore, stereoelectronic effects such as the gauche effect can influence the preferred rotameric states of the side chain.[1] The gauche effect describes the tendency of a molecule to adopt a gauche conformation when it would be sterically expected to be in an anti-conformation, due to stabilizing orbital interactions. In the case of this compound, interactions between the C-F bond's antibonding orbital (σ*C-F) and adjacent bonding orbitals (e.g., σC-H or σC-C) can lead to a preference for specific rotamers.[1]

The fluorine atoms can also influence the electronic nature of the aromatic ring, potentially affecting its interactions with other residues in a peptide chain.[2][3]

Expected Impact on Phenylalanine's Rotamers:

Phenylalanine's side chain typically exists in three staggered rotamers defined by the χ1 angle: gauche (+), gauche (-), and trans.[4][5] The introduction of the 2,5-difluoro substitution pattern may alter the relative populations of these rotamers. The fluorine at the 2-position (ortho) will likely exert a more significant steric and electronic influence on the χ1 angle compared to the fluorine at the 5-position (meta). This could lead to a shift in the equilibrium populations of the gauche and trans rotamers to minimize steric clashes and maximize stabilizing stereoelectronic interactions.

Data Presentation: Conformational Parameters

The following tables summarize the known conformational parameters for L-phenylalanine and provide a framework for the expected impact of 2,5-difluorination.

Table 1: Backbone Dihedral Angles (φ, ψ) for L-Phenylalanine in Proteins

| Region of Ramachandran Plot | φ (degrees) | ψ (degrees) | Expected Impact of 2,5-Difluorination |

| α-helix | -60 | -50 | Minimal direct impact on backbone, but altered side-chain preferences could indirectly influence backbone stability. |

| β-sheet | -120 | +120 | Minimal direct impact on backbone, but altered side-chain preferences could indirectly influence backbone stability. |

Table 2: Side Chain Dihedral Angles (χ1) and Rotamer Populations for L-Phenylalanine

| Rotamer | χ1 Angle (degrees) | Typical Population in Proteins | Expected Impact of 2,5-Difluorination |

| gauche (+) | -60 | ~50% | Population may decrease due to potential steric hindrance from the ortho-fluorine. |

| trans | 180 | ~40% | Population may increase to alleviate steric strain from the ortho-fluorine. |

| gauche (-) | +60 | ~10% | Population may be further destabilized due to steric interactions. |

Note: The expected impacts are qualitative predictions. Experimental verification is necessary.

Experimental and Computational Protocols

A thorough understanding of the conformational preferences of this compound requires a multi-faceted approach combining synthesis, spectroscopy, crystallography, and computational modeling.

Synthesis of this compound

Several synthetic routes for fluorinated phenylalanines have been reported. One common method is the Erlenmeyer-Plöchl synthesis.[6]

Generalized Protocol for Erlenmeyer-Plöchl Synthesis:

-

Azalactone Formation: Reaction of 2,5-difluorobenzaldehyde with N-acetylglycine in the presence of acetic anhydride and a weak base (e.g., sodium acetate) to form the azalactone.

-

Ring Opening and Reduction: The azalactone ring is opened, and the double bond is reduced, typically through catalytic hydrogenation, to yield N-acetyl-2,5-difluoro-DL-phenylalanine.

-

Hydrolysis: The N-acetyl group is removed by acid or enzymatic hydrolysis to afford this compound.

-

Purification: The final product is purified by recrystallization or chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[7][8] For this compound, both ¹H and ¹⁹F NMR would be particularly informative.

Generalized Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For peptide studies, concentrations of 0.3-0.5 mM are typical.[9]

-

Data Acquisition:

-

1D ¹H NMR: To observe the chemical shifts and coupling constants of the protons. The vicinal coupling constants between the α and β protons (³J(Hα, Hβ)) are particularly important for determining the χ1 rotamer populations.

-

1D ¹⁹F NMR: To observe the fluorine chemical shifts, which are highly sensitive to the local electronic environment.

-

2D Correlation Spectroscopy (COSY): To establish proton-proton connectivity.

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY): To identify protons that are close in space, providing distance restraints for conformational modeling.

-

-

Data Analysis:

-

Measure chemical shifts and coupling constants.

-

Use the Karplus equation to relate the observed ³J(Hα, Hβ) coupling constants to the dihedral angles and determine the relative populations of the χ1 rotamers.

-

Use NOE-derived distance restraints to build a 3D model of the preferred conformation.

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most precise information about the conformation of a molecule in the solid state.[10][11]

Generalized Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of this compound of sufficient quality. This is often the most challenging step and involves screening various solvents, precipitants, and temperatures.[12]

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[10]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. An atomic model is built into this map and refined to best fit the experimental data.[10] The final refined structure provides precise bond lengths, bond angles, and dihedral angles.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting and understanding the conformational preferences of molecules.[13][14]

Generalized Protocol for DFT Calculations (using Gaussian):

-

Structure Building: Build the 3D structure of this compound using a molecular modeling program.[15]

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This involves rotating the flexible dihedral angles (φ, ψ, χ1, χ2).

-

Geometry Optimization and Energy Calculation: For each identified conformer, perform a geometry optimization and calculate its energy using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

-

Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Analysis: Compare the relative energies of the different conformers to predict their populations at a given temperature. The calculated dihedral angles and other geometric parameters can be compared with experimental data.

Visualizations

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The conformational preferences of this compound are governed by a subtle interplay of steric and stereoelectronic effects. While a definitive experimental characterization is yet to be widely reported, this guide provides a robust framework for its investigation. By combining chemical synthesis with advanced analytical techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can elucidate the three-dimensional structure of this and other fluorinated amino acids. This knowledge is critical for the rational design of novel peptides and proteins with enhanced therapeutic properties.

References

- 1. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 2. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Backbone-dependent rotamer library - Wikipedia [en.wikipedia.org]

- 5. File:Phenylalanine backbone-dependent chi1 rotamer populations.png - Wikimedia Commons [commons.wikimedia.org]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. users.cs.duke.edu [users.cs.duke.edu]

- 9. nmr-bio.com [nmr-bio.com]

- 10. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Comparing protein structures: a Gaussian-based approach to the three-dimensional structural similarity of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

The Fluorinated Phenylalanine Toolkit: A Technical Guide to Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of difluorinated phenylalanine derivatives into peptides and proteins has emerged as a powerful tool in biochemistry and drug discovery. The unique physicochemical properties imparted by fluorine atoms—high electronegativity, small size, and the robust carbon-fluorine bond—offer a nuanced approach to modulating molecular interactions, enhancing stability, and introducing sensitive probes for biophysical analysis. This technical guide provides an in-depth exploration of the applications of difluorinated phenylalanine, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Enhancing Biological Properties through Difluorination

The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine can dramatically alter the properties of peptides and proteins. These modifications are not merely substitutions but are strategic alterations that can fine-tune biological activity.

Modulating Receptor-Ligand Interactions

The introduction of fluorine can alter the electronic distribution within the aromatic ring, influencing cation-π and other non-covalent interactions that are critical for molecular recognition. This can lead to enhanced binding affinity and specificity for target receptors.

| Peptide/Inhibitor Class | Target | Difluorophenylalanine Position | Effect on Binding Affinity | Reference |

| α-factor analog | Ste2p (GPCR) | Phe¹³(3,4-F₂) | Increased Kd (weaker binding) compared to non-fluorinated analog | [1] |

| Proteasome Inhibitor | β5 subunit | P2 and/or P3 positions | Potency and selectivity are profoundly affected |

Improving Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic degradation. Incorporating difluorinated phenylalanine at sites prone to proteolytic cleavage can substantially increase the in vivo half-life of peptide-based therapeutics.

| Peptide | Protease | Observation | Reference |

| Model Peptides | α-Chymotrypsin | Incorporation of 2-fluorophenylalanine can enhance stability against enzymatic degradation. | [2] |

Tuning Protein Stability and Folding

Fluorination can influence the conformational preferences of the amino acid side chain and impact the overall stability of a protein. The effect is context-dependent, with the potential to either stabilize or destabilize the protein fold.

| Protein | Method | Observation | Reference |

| Generic Protein | Thermal Shift Assay (TSA) | Incorporation of 3,5-difluorophenylalanine can lead to an increase in the melting temperature (Tm), indicating enhanced thermal stability. | [3] |

A Probe for Mechanistic Insights: ¹⁹F-NMR Spectroscopy